molecular formula C14H18N2O2S2 B3505999 N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide

N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B3505999
M. Wt: 310.4 g/mol
InChI Key: XWJHIWJRNPALFO-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide: is an organic compound that features a sulfonamide group attached to a thiophene ring, which is further substituted with a dimethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylamino Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: It can be incorporated into polymers to modify their electronic properties, making them suitable for applications in organic electronics.

Biology and Medicine:

    Pharmaceuticals: The sulfonamide group is a common pharmacophore in many drugs, and this compound can serve as a lead compound for the development of new therapeutic agents.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The dimethylamino group can enhance the compound’s binding affinity through electrostatic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-carboxamide
  • N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonyl chloride

Uniqueness:

  • N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide is unique due to the presence of both the sulfonamide and dimethylamino groups, which confer distinct chemical and biological properties. The sulfonamide group enhances its potential as a pharmacophore, while the dimethylamino group can improve its solubility and binding interactions.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-10-9-14(11(2)19-10)20(17,18)15-12-5-7-13(8-6-12)16(3)4/h5-9,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJHIWJRNPALFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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